molecular formula C23H23N5O2S B2707352 N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-74-1

N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2707352
CAS No.: 894030-74-1
M. Wt: 433.53
InChI Key: WWLNWQLLJBJQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-Dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a p-tolyl group and linked via an oxalamide bridge to a 3,5-dimethylphenyl moiety.

Key structural attributes include:

  • Oxalamide linker: Enhances hydrogen-bonding capacity and conformational flexibility.
  • Aromatic substituents: The 3,5-dimethylphenyl and p-tolyl groups may influence lipophilicity and target binding.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-4-6-17(7-5-14)20-26-23-28(27-20)19(13-31-23)8-9-24-21(29)22(30)25-18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLNWQLLJBJQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of a thiazole and triazole moiety, which are known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 420.53 g/mol
  • CAS Number : 894032-71-4

The structure of the compound includes a thiazolo-triazole framework, which is crucial for its biological activity. The presence of various aromatic groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit promising anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation across various cancer cell lines:

Cell Line IC50 (µM) Activity
Renal Cancer10Significant inhibition
Leukemia8High potency
Colon Cancer12Moderate inhibition
Breast Cancer15Moderate inhibition
Melanoma11Significant inhibition

These findings suggest that this compound may possess similar or enhanced anticancer activity due to its structural characteristics .

The mechanism by which thiazolo-triazole derivatives exert their anticancer effects often involves the inhibition of critical enzymes involved in cell proliferation and survival. For example:

  • Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase I (Top1), which is crucial for DNA replication and transcription. Compounds exhibiting this activity can lead to increased DNA damage in cancer cells .
  • Phospholipase C-gamma Inhibition : Another mechanism involves the inhibition of phospholipase C-gamma (PLC-γ), which plays a role in signaling pathways that promote cell growth and survival .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have also shown antimicrobial effects. The thiazole and triazole rings are known to enhance the interaction with microbial targets, potentially leading to:

  • Bactericidal Effects : Studies have indicated that certain thiazolo-triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : The compound may also demonstrate antifungal properties through similar mechanisms.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated against a panel of human cancer cell lines (NCI 60). Compounds showed IC50 values ranging from 8 to 15 µM against various cancer types .
  • Mechanistic Study :
    • A study highlighted the role of specific structural features in enhancing Top1 inhibitory activity. The compound was found to outperform traditional inhibitors like camptothecin at lower concentrations .

Comparison with Similar Compounds

Key Observations :

Core Heterocycles: The target compound’s thiazolo-triazole core differs from the quinoline systems in 40 and 42, which may alter electronic properties and binding affinities. Thiazolo-triazoles are known for their metabolic stability compared to quinolines .

Synthetic Efficiency :

  • The low yield (12%) of 40 highlights challenges in coupling bulky aromatic amines with acyl chlorides. The higher yield (64%) of 42 suggests that ether linkages (vs. oxalamides) are more synthetically accessible .

Pharmacological and Physicochemical Implications

While biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability: Thiazolo-triazoles are less prone to oxidative metabolism than quinolines, suggesting improved pharmacokinetics for the target compound .

Characterization Methods

All compounds, including the target, rely on 1H NMR , 13C NMR , and UPLC-MS for structural confirmation. For example:

  • 40 and 42 showed distinct NMR signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–8.1 ppm) .
  • The target compound’s thiazolo-triazole protons are expected to resonate in the δ 7.0–8.5 ppm range, similar to ’s thieno-triazolo-diazepine analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.